N',N'-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine
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Overview
Description
N’,N’-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine is a versatile chemical compound with the molecular formula C10H18N2S. It is known for its unique structure, which includes a thiophene ring substituted with a methyl group and an ethane-1,2-diamine backbone. This compound is used in various scientific research fields, including drug development, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine typically involves the reaction of 5-methylthiophene-2-carboxaldehyde with N,N-dimethylethylenediamine. The reaction is carried out under reflux conditions in an ethanol solvent, with constant stirring for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using distillation or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’,N’-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The methyl group on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated derivatives.
Scientific Research Applications
N’,N’-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in catalysis and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N’,N’-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that facilitate catalytic reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine: Similar structure but with a pyridine ring instead of a thiophene ring.
trans-N,N-dimethylcyclohexane-1,2-diamine: Contains a cyclohexane ring instead of a thiophene ring.
Uniqueness
N’,N’-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine is unique due to the presence of the methyl-substituted thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific catalytic and synthetic applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N',N'-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2S/c1-9-4-5-10(13-9)8-11-6-7-12(2)3/h4-5,11H,6-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUFETONSNKEIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406011 |
Source
|
Record name | N',N'-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892570-78-4 |
Source
|
Record name | N',N'-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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